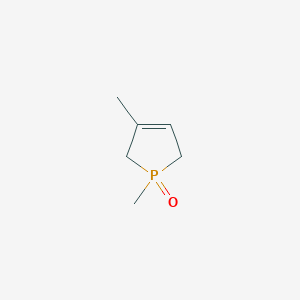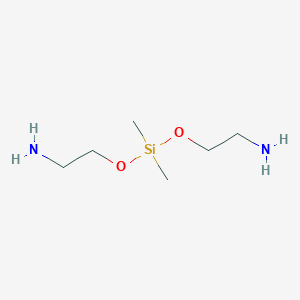
N-(3-Chlorphenyl)-2-cyanoacetamid
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a 3-chlorophenyl ring
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-cyanoacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
N-(3-chlorophenyl)-2-cyanoacetamide is a chemical compound that is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) . CCCP is known to inhibit oxidative phosphorylation . Therefore, it’s plausible that N-(3-chlorophenyl)-2-cyanoacetamide may have a similar target of action.
Mode of Action
CCCP acts as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . It essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally . Given the structural similarity, N-(3-chlorophenyl)-2-cyanoacetamide may have a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by CCCP involve the electron transport chain and oxidative phosphorylation . By disrupting the proton gradient, CCCP interferes with the production of ATP, a crucial molecule for energy transfer within cells . N-(3-chlorophenyl)-2-cyanoacetamide may affect similar biochemical pathways.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The result of CCCP’s action is the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis . N-(3-chlorophenyl)-2-cyanoacetamide may have similar effects.
Biochemische Analyse
Biochemical Properties
N-(3-chlorophenyl)-2-cyanoacetamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been observed to interact with the enzyme CIPC hydrolase, which is involved in the degradation of the herbicide chlorpropham . The compound also interacts with 3-chloroaniline dioxygenase, an enzyme that catalyzes the incorporation of molecular oxygen .
Cellular Effects
The effects of N-(3-chlorophenyl)-2-cyanoacetamide on cells are diverse. It has been observed to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), which plays a role in liver fibrosis .
Molecular Mechanism
N-(3-chlorophenyl)-2-cyanoacetamide exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the level of TGF-1 and Smad2/3 phosphorylation by blocking the expression of iNOS .
Dosage Effects in Animal Models
The effects of N-(3-chlorophenyl)-2-cyanoacetamide vary with different dosages in animal models
Metabolic Pathways
N-(3-chlorophenyl)-2-cyanoacetamide is involved in several metabolic pathways. It interacts with enzymes such as CIPC hydrolase and 3-chloroaniline dioxygenase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-cyanoacetamide typically involves the reaction of 3-chloroaniline with cyanoacetic acid or its derivatives. One common method is the condensation reaction between 3-chloroaniline and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-2-cyanoacetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Reduction: Reduction of the cyano group can produce primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted amides and nitriles.
Hydrolysis: 3-chlorobenzoic acid and cyanoacetamide.
Reduction: 3-chlorophenylacetamide and primary amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-cyanoacetamide
- N-(4-chlorophenyl)-2-cyanoacetamide
- N-(3-chlorophenyl)acetamide
Uniqueness
N-(3-chlorophenyl)-2-cyanoacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKLDZJAHYJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350451 | |
| Record name | N-(3-chlorophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-12-2 | |
| Record name | N-(3-chlorophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)






![2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B102247.png)





